molecular formula C7H13BrO2 B14484996 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene CAS No. 64545-01-3

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene

Cat. No.: B14484996
CAS No.: 64545-01-3
M. Wt: 209.08 g/mol
InChI Key: YIJKAFLBFJLEEH-UHFFFAOYSA-N
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Description

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is an organic compound with the molecular formula C7H13BrO2. It is a brominated alkene with two methoxy groups and a methyl group attached to the butene backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene can be achieved through several routes. One common method involves the bromination of 4,4-dimethoxy-2-methylbut-1-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 4,4-dimethoxy-2-methylbut-1-ene derivatives.

    Elimination: Formation of 4,4-dimethoxy-2-methylbutadiene.

    Oxidation: Formation of 4,4-dimethoxy-2-methylbutanal or 4,4-dimethoxy-2-methylbutanoic acid.

Scientific Research Applications

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4,4-dimethoxy-2-methylbut-1-ene involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy groups can participate in electron-donating effects, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbut-1-ene: Similar structure but lacks the methoxy groups.

    4-Bromo-3-methylbut-1-ene: Similar structure but with different substitution patterns.

    1-Bromo-3-methyl-2-butene: Similar structure but with different positioning of the bromine atom.

Uniqueness

3-Bromo-4,4-dimethoxy-2-methylbut-1-ene is unique due to the presence of two methoxy groups, which can significantly alter its chemical properties and reactivity compared to other brominated alkenes. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

64545-01-3

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

3-bromo-4,4-dimethoxy-2-methylbut-1-ene

InChI

InChI=1S/C7H13BrO2/c1-5(2)6(8)7(9-3)10-4/h6-7H,1H2,2-4H3

InChI Key

YIJKAFLBFJLEEH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(OC)OC)Br

Origin of Product

United States

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